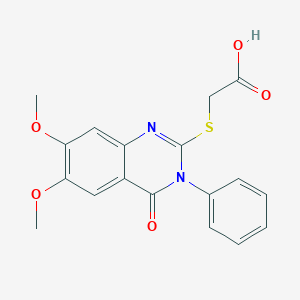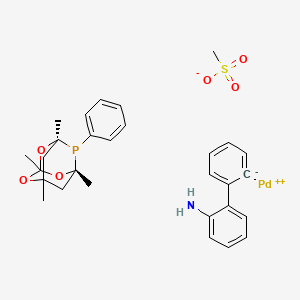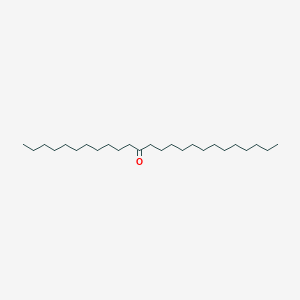![molecular formula C13H14N4 B13425601 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole rings with a pyridine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with isopropyl isocyanide and a suitable aldehyde or ketone to form the imidazo[1,2-b]pyrazole core. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their antitrypanosomal and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: Known for their antiviral and antimicrobial properties.
1,2,3-Triazoles: These compounds are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N4 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
1-propan-2-yl-6-pyridin-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3 |
Clé InChI |
UDCDBRRESCHNJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)








![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)


